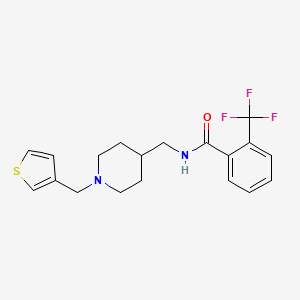

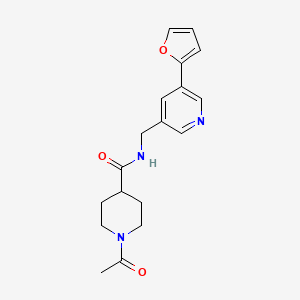

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFPB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. TFPB is a small molecule inhibitor that has been shown to selectively bind to a specific protein target, leading to a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Metabolism in Chronic Myelogenous Leukemia Patients

A study on the metabolism of Flumatinib, a benzamide derivative similar in structure, highlighted its metabolism pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, in patients with chronic myelogenous leukemia. The study provides insights into the metabolic fate of benzamide derivatives in humans, which can be critical for developing new therapeutic agents (Aishen Gong et al., 2010).

Bioactivity and Chemical Synthesis

Bioactivity of Benzamides and Metal Complexes

Research on benzamides and their copper and cobalt complexes revealed their antibacterial activity against various bacterial strains. This indicates the potential of benzamide derivatives in developing new antibacterial agents (E. Khatiwora et al., 2013).

Reaction of Sulfonamides with Acetylene and Amines

A study focusing on the synthesis of benzamide derivatives through the reaction of sulfonamides with acetylene and amines outlines a method for creating novel compounds that could have various applications in medicinal chemistry (B. Shainyan et al., 2019).

Radiolabeling and Imaging

Radiolabeling of Benzamide Derivatives

The synthesis and radiolabeling of benzamide derivatives for potential use in D3 receptor imaging with PET highlight the importance of these compounds in diagnostic and therapeutic applications, showcasing the versatility of benzamide derivatives in medical research (B. Kuhnast et al., 2006).

Drug Discovery and Development

Inhibitors for Glycine Transporter Type-2

The discovery of phenoxymethylbenzamide derivatives as potent inhibitors of GlyT-2 illustrates the role of benzamide derivatives in neuroscience research, particularly in addressing conditions related to neurotransmitter regulation (Eiki Takahashi et al., 2014).

Propriétés

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)17-4-2-1-3-16(17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-26-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERZSCPTJMEFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)

![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)

![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)